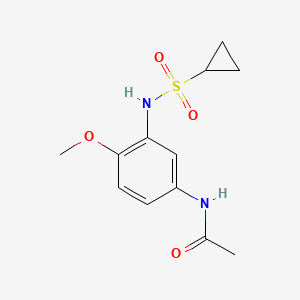

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide

Description

N-(3-Cyclopropanesulfonamido-4-methoxyphenyl)acetamide is a sulfonamide-functionalized acetamide derivative characterized by a cyclopropane ring appended to the sulfonamide group at the meta position of a 4-methoxyphenyl scaffold.

Properties

IUPAC Name |

N-[3-(cyclopropylsulfonylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-8(15)13-9-3-6-12(18-2)11(7-9)14-19(16,17)10-4-5-10/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYBSDVOSKKYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide typically involves the reaction of 3-cyclopropanesulfonamido-4-methoxyphenylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-cyclopropanesulfonamido-4-hydroxyphenyl)acetamide.

Reduction: Formation of N-(3-cyclopropylamino-4-methoxyphenyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is used across various scientific disciplines:

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology The compound is studied for its potential antimicrobial and anticancer activities. It exhibits significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.

- Medicine It is investigated as a potential therapeutic agent for various diseases.

- Industry It is used in developing new materials and chemical processes.

Biochemical Analysis

This compound has several notable biochemical properties and effects:

- Biochemical Properties It exhibits antimicrobial and anticancer activities.

- Cellular Effects The compound demonstrates significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.

- Molecular Mechanism Its molecular mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions

This compound can undergo several chemical reactions, which modify its structure and properties:

- Oxidation The methoxy group can be oxidized to form a hydroxyl group, with common oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is N-(3-cyclopropanesulfonamido-4-hydroxyphenyl)acetamide.

- Reduction The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is N-(3-cyclopropylamino-4-methoxyphenyl)acetamide.

- Substitution The acetamide group can be substituted with other functional groups using various nucleophiles such as amines or thiols. The products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis. This inhibition can lead to the disruption of cell division and growth, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below summarizes key structural differences and similarities between N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide and related compounds:

Key Observations:

- Sulfonamide vs. Sulfonyl Groups : The target compound’s cyclopropanesulfonamido group differs from sulfonyl-linked quinazoline () or piperazine (), which are associated with anticancer and analgesic activities, respectively. Sulfonamides generally enhance solubility and hydrogen-bonding capacity compared to sulfonyl groups .

- Substituent Position : Meta-substitution (3-position) in the target compound contrasts with para-substituted analogs (e.g., ). Meta-substitution may alter electronic effects, as seen in trichloroacetamides where meta-methyl or chloro groups influence crystal packing and dipole interactions .

- Cyclopropane vs.

Pharmacological Activity

- Anticancer Potential: Quinazoline-sulfonyl acetamides (e.g., compound 40 in ) inhibit cancer cell lines (IC₅₀ < 10 µM for MCF-7), suggesting sulfonamide-linked heterocycles enhance cytotoxicity. The cyclopropane group may similarly modulate apoptosis pathways .

- Analgesic Activity : Piperazinylsulfonyl acetamides () surpass paracetamol in pain relief, likely due to sulfonamide-mediated COX-2 inhibition. Cyclopropane’s electron-withdrawing nature could enhance target affinity .

- Antimicrobial Applications : Sulfanyl-acetamides () highlight the role of sulfur-containing groups in antimicrobial activity, though sulfonamides generally exhibit broader therapeutic indices .

Physicochemical Properties

- Crystal Packing : Sulfonamide-containing acetamides (e.g., ) exhibit stabilized molecular conformations via N–H···O and C–H···O hydrogen bonds. The cyclopropane group may introduce steric constraints, altering solubility or melting points compared to morpholine- or piperazine-substituted analogs .

- Lipophilicity: Cyclopropane’s nonpolar character could increase logP values, enhancing blood-brain barrier penetration relative to polar tetrahydrofuran derivatives .

Biological Activity

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

- Molecular Formula : C12H15N2O3S

- Molecular Weight : 273.33 g/mol

- CAS Number : Not specifically listed in the provided sources.

This compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Sphingomyelinase : Research indicates that compounds similar to this compound may inhibit neutral sphingomyelinase (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. Inhibition of nSMase2 reduces exosome release from cells, which is crucial in cellular communication and pathology .

- Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects by modulating cytokine production and signaling pathways, particularly those involving the JAK/STAT pathway . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Several studies have explored the antitumor potential of compounds structurally related to this compound. For instance, derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Neurodegenerative Disease Models : In mouse models of Alzheimer's disease, compounds that inhibit nSMase2 have demonstrated reduced levels of neuroinflammation and improved cognitive function. These findings support the hypothesis that targeting sphingolipid metabolism may be beneficial in neurodegenerative conditions .

- Fibrosis Treatment : The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating fibrotic diseases. In studies involving bleomycin-induced fibrosis models, similar compounds have shown efficacy in ameliorating lung fibrosis by reducing collagen deposition and inflammatory cell infiltration .

Data Tables

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of nSMase2 | Reduces exosome release | Alzheimer's disease treatment |

| Anti-inflammatory effects | Modulation of cytokines | Fibrotic disease management |

| Antitumor activity | Induces apoptosis | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.